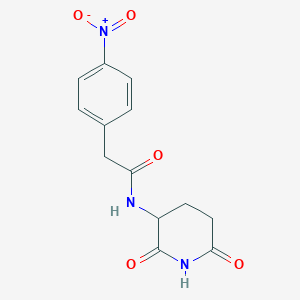![molecular formula C12H13ClFNO2 B7582379 2-(2-Chloro-6-fluorophenyl)-1-[3-(hydroxymethyl)azetidin-1-yl]ethanone](/img/structure/B7582379.png)
2-(2-Chloro-6-fluorophenyl)-1-[3-(hydroxymethyl)azetidin-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloro-6-fluorophenyl)-1-[3-(hydroxymethyl)azetidin-1-yl]ethanone, also known as AZD-1283, is a small molecule drug that has been developed for potential use as an antiplatelet agent. It is a potent inhibitor of the protein P2Y12, which is involved in platelet aggregation and blood clotting.
Wirkmechanismus
P2Y12 is a G protein-coupled receptor that is expressed on the surface of platelets. When activated by adenosine diphosphate (ADP), P2Y12 promotes platelet aggregation and blood clotting. 2-(2-Chloro-6-fluorophenyl)-1-[3-(hydroxymethyl)azetidin-1-yl]ethanone inhibits the activity of P2Y12, thereby reducing platelet aggregation and preventing the formation of blood clots.
Biochemical and Physiological Effects:
In addition to its antiplatelet effects, 2-(2-Chloro-6-fluorophenyl)-1-[3-(hydroxymethyl)azetidin-1-yl]ethanone has been shown to have other biochemical and physiological effects. For example, it has been found to inhibit the activity of the enzyme CYP2C19, which is involved in the metabolism of several drugs, including clopidogrel. This may have implications for drug-drug interactions and personalized medicine.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(2-Chloro-6-fluorophenyl)-1-[3-(hydroxymethyl)azetidin-1-yl]ethanone is its potency and selectivity as a P2Y12 inhibitor. This makes it a useful tool for studying the role of P2Y12 in platelet function and blood clotting. However, one limitation of 2-(2-Chloro-6-fluorophenyl)-1-[3-(hydroxymethyl)azetidin-1-yl]ethanone is its relatively short half-life, which may make it less suitable for use in long-term studies.
Zukünftige Richtungen
There are several potential future directions for research on 2-(2-Chloro-6-fluorophenyl)-1-[3-(hydroxymethyl)azetidin-1-yl]ethanone. One area of interest is the development of combination therapies that include 2-(2-Chloro-6-fluorophenyl)-1-[3-(hydroxymethyl)azetidin-1-yl]ethanone and other antiplatelet agents, such as aspirin or clopidogrel. Another area of interest is the use of 2-(2-Chloro-6-fluorophenyl)-1-[3-(hydroxymethyl)azetidin-1-yl]ethanone in the treatment of other conditions, such as ischemic stroke or peripheral artery disease. Finally, there is also interest in the development of new P2Y12 inhibitors that may have improved pharmacokinetic properties or other advantages over 2-(2-Chloro-6-fluorophenyl)-1-[3-(hydroxymethyl)azetidin-1-yl]ethanone.
Synthesemethoden
The synthesis of 2-(2-Chloro-6-fluorophenyl)-1-[3-(hydroxymethyl)azetidin-1-yl]ethanone involves several steps, starting with the reaction of 2-chloro-6-fluorobenzaldehyde with ethylmagnesium bromide to form the corresponding alcohol. This alcohol is then converted to the corresponding tosylate, which is reacted with 3-azetidinemethanol to form the final product, 2-(2-Chloro-6-fluorophenyl)-1-[3-(hydroxymethyl)azetidin-1-yl]ethanone.
Wissenschaftliche Forschungsanwendungen
2-(2-Chloro-6-fluorophenyl)-1-[3-(hydroxymethyl)azetidin-1-yl]ethanone has been the subject of several scientific studies, including preclinical and clinical trials. In preclinical studies, 2-(2-Chloro-6-fluorophenyl)-1-[3-(hydroxymethyl)azetidin-1-yl]ethanone has been shown to be a potent and selective inhibitor of P2Y12, with a favorable pharmacokinetic profile. In a phase 1 clinical trial, 2-(2-Chloro-6-fluorophenyl)-1-[3-(hydroxymethyl)azetidin-1-yl]ethanone was found to be safe and well-tolerated in healthy volunteers, with no serious adverse events reported.
Eigenschaften
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1-[3-(hydroxymethyl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNO2/c13-10-2-1-3-11(14)9(10)4-12(17)15-5-8(6-15)7-16/h1-3,8,16H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVSFAHHWIFHRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=C(C=CC=C2Cl)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]acetic acid](/img/structure/B7582328.png)

![3-[2-Hydroxy-3-[(3-hydroxycyclobutyl)methyl-methylamino]propoxy]benzonitrile](/img/structure/B7582343.png)
![4-Chloro-2-[3-(hydroxymethyl)azetidin-1-yl]benzonitrile](/img/structure/B7582352.png)
![[1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-yl]methanol](/img/structure/B7582353.png)
![1-[3-(Hydroxymethyl)azetidin-1-yl]-2-pyrazol-1-ylpropan-1-one](/img/structure/B7582357.png)
![[1-(1-Phenylpyrazolo[3,4-d]pyrimidin-4-yl)azetidin-3-yl]methanol](/img/structure/B7582360.png)
![2-(3-fluorophenoxy)-N-[(3-hydroxycyclobutyl)methyl]-N-methylpropanamide](/img/structure/B7582361.png)

![[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)azetidin-3-yl]methanol](/img/structure/B7582378.png)
![[3-(Hydroxymethyl)azetidin-1-yl]-(6-methylpyridin-2-yl)methanone](/img/structure/B7582385.png)